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molecular formula C9H10O3 B126229 2,3-Dimethoxybenzaldehyde CAS No. 86-51-1

2,3-Dimethoxybenzaldehyde

Cat. No. B126229
M. Wt: 166.17 g/mol
InChI Key: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05623074

Procedure details

1.0 g of α-(aminomethyl)-3,4-dimethoxybenzyl alcohol hydrochloride was suspended in 5 ml of methanol, and after adding thereto 0.85 g of 2,3-dimethoxybenzaldehyde, 0.63 ml of triethylamine was added dropwise to the mixture while stirring at room temperature. The mixture was heated under reflux for 30 minutes, and 0.24 g of sodium boron hydride was added slowly to the mixture while stirring under ice cooling. After the foaming stopped, the mixture was concentrated. The residue was subjected to a separating procedure with chloroform and water, the chloroform layer was collected, washed with water, and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was recrystallized from ethyl acetate-n-hexane, giving 1.07 g of α-[[2,3-dimethoxybenzyl)amino]methyl]-3,4-dimethoxybenzyl alcohol, m.p. 96°-97° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.NC[CH:4]([OH:15])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([O:13][CH3:14])[CH:6]=1.COC1C(OC)=CC=CC=1C=O.C(N(CC)CC)C.B.[Na]>CO>[CH3:14][O:13][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[O:11][CH3:12])[CH2:4][OH:15] |f:0.1,4.5,^1:35|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCC(C1=CC(=C(C=C1)OC)OC)O
Step Two
Name
Quantity
0.85 g
Type
reactant
Smiles
COC1=C(C=O)C=CC=C1OC
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.24 g
Type
reactant
Smiles
B.[Na]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after adding
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
while stirring under ice cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the chloroform layer was collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate-n-hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CO)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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